Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex chemical compound that has garnered attention for its potential applications in various scientific fields. The structure of this compound includes a benzo[d]thiazole ring, a pyrrolidine ring, and a fluoropyrimidine moiety, making it a subject of interest for synthetic chemists and pharmacologists alike.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that many thiazole derivatives exert their effects through the inhibition of cyclooxygenase (cox) enzymes , which are crucial for the conversion of arachidonic acid into prostaglandins and leukotrienes .
Biochemical Pathways
Thiazole derivatives are known to impact the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
Benzothiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines
Molecular Mechanism
Benzothiazole derivatives have been reported to inhibit the cyclooxygenase (COX) enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step synthetic routes. Starting with the formation of the benzo[d]thiazole core, the subsequent steps include the attachment of the pyrrolidine ring and the fluoropyrimidine moiety under carefully controlled conditions. Common reagents include halogenated precursors, nucleophilic agents, and coupling catalysts. Reaction conditions often require precise temperature control, inert atmosphere, and anhydrous solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound might leverage continuous flow chemistry to scale up the process, ensuring consistency and efficiency. This approach minimizes waste and maximizes yield, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding sulfoxides or sulfones.
Reduction: Reductive conditions can lead to the reduction of the benzo[d]thiazole ring or other functional groups within the molecule.
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reagents: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution Conditions: Standard conditions involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed:
Scientific Research Applications
Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone has promising applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical tool.
Medicine: Investigated for therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as electronic devices or polymers.
Comparison with Similar Compounds
Compared to other compounds with similar structures, Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups, which impart distinctive chemical and biological properties. Similar compounds include:
Benzothiazole derivatives: Often used in medicinal chemistry.
Pyrrolidine-containing compounds: Widely studied for their pharmacological effects.
Fluoropyrimidine derivatives: Known for their roles in cancer therapy.
These comparisons highlight the compound's unique potential in research and application, making it a valuable subject of study.
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Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c1-2-13-16(19)17(21-9-20-13)25-12-5-6-23(8-12)18(24)11-3-4-14-15(7-11)26-10-22-14/h3-4,7,9-10,12H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNFXFZOJCATJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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